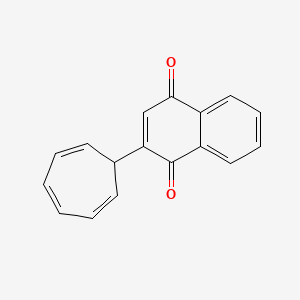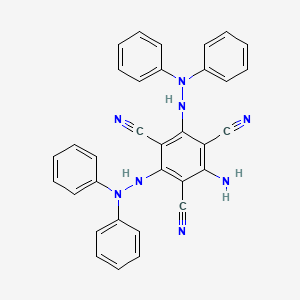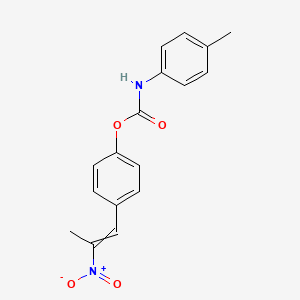
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a phenyl ring The compound also contains a carbamate group, which is a functional group derived from carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate can be achieved through several synthetic routes. One common method involves the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then be further reacted with 4-methylphenyl isocyanate to form the desired carbamate compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include nitroso derivatives and hydroxylamines.
Substitution: Various substituted phenyl derivatives are formed depending on the substituents introduced.
Applications De Recherche Scientifique
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-nitropropene: Similar in structure but lacks the carbamate group.
4-Methyl-2,5-diphenylimidazole: Contains a similar phenyl ring structure but differs in functional groups.
Hydroxylamine, N-(alpha-methylphenethyl)-, hydrochloride: Shares some structural similarities but has different functional groups.
Uniqueness
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate is unique due to the presence of both the nitro and carbamate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61126-49-6 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
[4-(2-nitroprop-1-enyl)phenyl] N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H16N2O4/c1-12-3-7-15(8-4-12)18-17(20)23-16-9-5-14(6-10-16)11-13(2)19(21)22/h3-11H,1-2H3,(H,18,20) |
Clé InChI |
HWCOZEOLAXEVLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C=C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


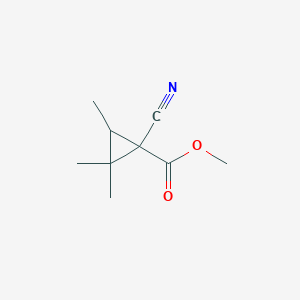
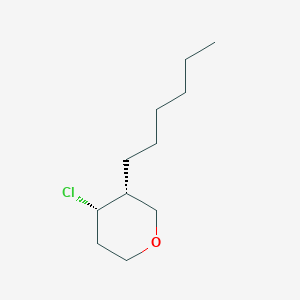
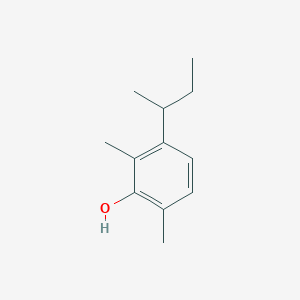
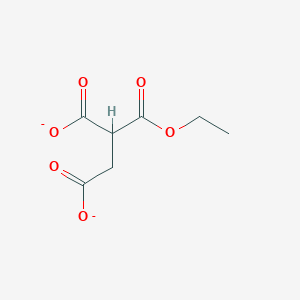
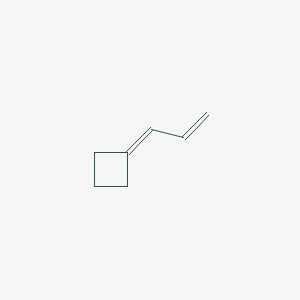
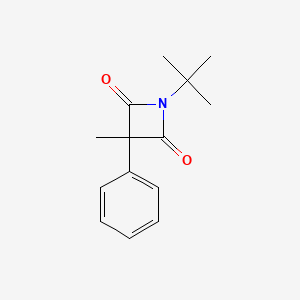
![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)
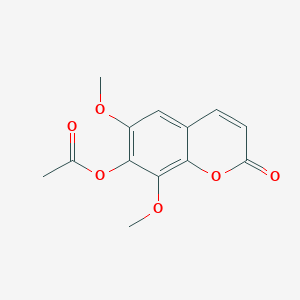

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
